Nalmefene Hydrochloride is a synthetically derived opioid antagonist, specifically categorized as a morphinan derivative []. It functions by competitively binding to opioid receptors, effectively blocking the effects of opioid agonists [, ]. This action makes it a valuable tool in scientific research for studying opioid receptor function and investigating potential therapeutic applications related to opioid dependence and other conditions [, , , , ].
Nalmefene hydrochloride belongs to the class of drugs known as opioid antagonists. It functions by blocking the effects of opioids at their receptors, particularly the mu-opioid receptor, thereby mitigating the effects of opioid overdose and reducing the rewarding effects associated with alcohol consumption .
The synthesis of nalmefene hydrochloride can be achieved through several methods, primarily involving the transformation of naltrexone hydrochloride via the Wittig reaction.
The synthesis method has been reported to yield nalmefene hydrochloride with high purity (up to 99.7%) and a yield of approximately 89% to 95% depending on the specific conditions employed .
The molecular structure of nalmefene hydrochloride features several important functional groups:
Nalmefene hydrochloride undergoes various chemical reactions typical of opioid compounds:
Nalmefene functions as an opioid receptor antagonist:
The drug has been shown to effectively reduce alcohol consumption by modulating neurotransmitter systems involved in reward pathways, particularly by antagonizing dopamine release associated with alcohol intake .
Nalmefene hydrochloride has significant clinical applications:
Nalmefene hydrochloride represents an important therapeutic agent in addiction treatment paradigms, showcasing both unique chemical properties and significant clinical utility.
Nalmefene hydrochloride (chemical name: 17-Cyclopropylmethyl-4,5α-epoxy-6-methylenemorphinan-3,14-diol hydrochloride) was first synthesized in 1975 as an opioid antagonist derivative of naltrexone [1] [9]. Early pharmacological studies revealed its exceptionally high binding affinity to opioid receptors, with approximately 5-fold greater potency at mu-opioid receptors (MOR) compared to naloxone and a substantially longer elimination half-life (10.8 ± 5.2 hours) [1] [5]. Unlike naloxone, nalmefene demonstrated partial agonist activity at kappa-opioid receptors (KOR), a property later linked to its potential anti-craving effects in substance use disorders [1] [8]. By the 1980s, research confirmed its efficacy in reversing respiratory depression caused by high-potency opioids like fentanyl, attributed to its prolonged receptor occupancy and inverse agonist activity at MOR that suppresses constitutive receptor signaling [1] [5].
Table 1: Early Pharmacological Differentiation from Reference Compounds
Property | Nalmefene | Naloxone | Naltrexone |
---|---|---|---|
Year Introduced | 1975 | 1961 | 1963 |
Mu Receptor Affinity (Ki) | 0.24–0.3 nM | 1.1 nM | 0.4 nM |
Half-life | 10.8 hours | 1–1.5 hours | 4–13 hours |
Kappa Receptor Activity | Partial agonist | Antagonist | Antagonist |
Nalmefene’s molecular structure (C₂₁H₂₅NO₃·HCl) evolved from naltrexone through substitution of the C6 ketone group with a methylene moiety (CH₂), resulting in a 6-desoxy-6-methylenenaltrexone configuration [1] [4] [9]. This modification enhanced its lipophilicity and altered receptor binding kinetics, contributing to:
The intellectual property landscape for nalmefene hydrochloride encompasses synthesis methods, crystalline forms, and formulations:
Nalmefene’s regulatory journey reflects evolving applications:
Table 2: Global Regulatory Approvals for Key Indications
Year | Region | Indication | Trade Name(s) | Administration Route |
---|---|---|---|---|
1995 | USA | Opioid overdose | Revex | Intravenous |
2013 | EU | Alcohol dependence | Selincro | Oral |
2023 | USA | Opioid overdose | Opvee | Nasal spray |
2024 | USA | Opioid overdose | Zurnai | Auto-injector |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7